4-(6-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine
Descripción
Propiedades
IUPAC Name |
4-[6-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-16-13-20(17(2)12-19(16)29-3)31(27,28)26-6-4-25(5-7-26)21-14-18(15-22-23-21)24-8-10-30-11-9-24/h12-15H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEWUYDHRXFKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NN=CC(=C3)N4CCOCC4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Heterocycle Variations
Pyridazine vs. Pyrimidine/Thienopyrimidine
- Target Compound : Pyridazine core (two adjacent nitrogen atoms).
- Analog from EP 2 402 347 A1: Thieno[3,2-d]pyrimidine core (sulfur-containing fused ring system) .
- Analog from : Thieno[3,2-d]pyrimidin-4-yl group (similar fused ring but with sulfur) .
Implications :
- Thienopyrimidine cores (e.g., in and ) introduce sulfur, which may improve metabolic stability but reduce solubility .
Sulfonyl Group Modifications
Key Observations :
Piperazine and Morpholine Linkages
- Target Compound : Piperazine linked directly to pyridazine; morpholine at position 3.
- EP 2 402 347 A1 Analog: Piperazine connected via methylene bridge (-CH₂-) to thienopyrimidine .
- Compound: Piperazine-methyl group attached to thienopyrimidine; additional tetrahydro-2H-pyran-2-yl-indazol substituent .
Tabulated Comparison of Key Compounds
Research Implications and Challenges
- Target Affinity : The pyridazine core and bulky sulfonyl group may improve selectivity for specific kinase targets but require formulation optimization for solubility.
- Metabolic Stability : The aryl sulfonyl group in the target may reduce CYP-mediated metabolism compared to aliphatic sulfonyl analogs .
- Knowledge Gaps: Limited experimental data (e.g., IC₅₀, in vivo efficacy) in the provided evidence necessitates further biological profiling.
Q & A
Q. What are the established synthetic routes for synthesizing 4-(6-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common route includes:
Sulfonylation : Reacting 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with piperazine to form the sulfonyl-piperazine intermediate.
Pyridazine Functionalization : Coupling the intermediate with a halogenated pyridazine derivative (e.g., 4-chloro-6-morpholinopyridazine) under reflux in aprotic solvents like DMF or THF.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Critical Conditions :
- Temperature control (60–80°C for sulfonylation).
- Catalytic use of triethylamine to neutralize HCl byproducts.
- Strict anhydrous conditions to prevent hydrolysis of sulfonyl groups .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of morpholine (δ 3.6–3.8 ppm, multiplet) and sulfonyl-piperazine (δ 2.8–3.2 ppm) groups. Aromatic protons from the pyridazine and phenyl rings appear at δ 7.0–8.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion peak ([M+H]+) at m/z 504.1921 (calculated for C₂₂H₂₉N₅O₄S) .
Q. How does the compound’s molecular architecture (morpholine, piperazine, and sulfonyl groups) influence its physicochemical properties?
- Morpholine : Enhances water solubility via oxygen lone-pair interactions, critical for bioavailability.
- Piperazine-Sulfonyl Moiety : Provides rigidity and stabilizes interactions with biological targets (e.g., enzymes) through hydrogen bonding.
- LogP Analysis : Predicted logP = 2.1 (PubChem data) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
Advanced Research Questions
Q. What computational strategies (e.g., quantum chemistry, molecular docking) are employed to predict the compound’s reactivity and biological interactions?
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina simulates binding to kinase targets (e.g., EGFR). The sulfonyl group forms hydrogen bonds with Lys721 (ΔG = -9.2 kcal/mol), suggesting kinase inhibition potential .
- Artificial Force-Induced Reaction (AFIR) : Predicts reaction pathways for derivative synthesis, reducing experimental trial-and-error .
Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
- Assay-Specific Optimization :
- In Vitro vs. In Silico : Validate docking predictions with enzymatic assays (e.g., IC₅₀ measurements). Discrepancies may arise from solvation effects or protein flexibility .
- Cell-Based Assays : Use isogenic cell lines to control for genetic variability. For example, inconsistent cytotoxicity in MCF-7 vs. HEK293 cells may reflect differential expression of target proteins .
- Statistical Validation : Apply ANOVA to compare replicates across platforms (e.g., fluorescence-based vs. luminescence assays) .
Q. What statistical experimental design approaches optimize multi-step synthesis while minimizing resource expenditure?
- Response Surface Methodology (RSM) : Central Composite Design (CCD) optimizes reaction parameters (e.g., temperature, molar ratios). For example, a 3-factor CCD reduced synthesis steps from 5 to 3 while maintaining 85% yield .
- Taguchi Methods : Orthogonal arrays prioritize critical factors (e.g., solvent polarity > catalyst loading) for pyridazine coupling efficiency (L9 array, 81% success rate) .
Q. What are the challenges in establishing structure-activity relationships (SAR) given the compound’s multi-ring system, and how can they be addressed?
- Steric Hindrance : The sulfonyl group may limit access to hydrophobic pockets. Mitigate via methyl substitutions on the phenyl ring to balance steric and electronic effects .
- SAR Profiling : Synthesize analogs with incremental modifications (e.g., replacing morpholine with thiomorpholine) and test against panels of kinases or GPCRs. Use hierarchical clustering to group bioactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
